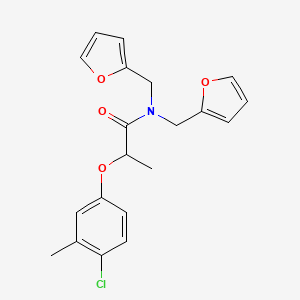
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of sulfur, furan, and chromene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE likely involves multiple steps, including the formation of the chromene core, the introduction of the furan and thiophene groups, and the final amide formation. Typical reaction conditions might include:
Chromene formation: Cyclization reactions under acidic or basic conditions.
Furan and thiophene introduction: Electrophilic aromatic substitution or cross-coupling reactions.
Amide formation: Coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products would depend on the specific reactions, but could include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with sulfur and furan groups can act as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Potential as a lead compound for drug development due to its complex structure and possible biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the thiophene group.
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the furan group.
Uniqueness
The combination of sulfur, furan, and chromene moieties in N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE makes it unique, potentially offering a distinct set of chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H21NO6S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21NO6S/c1-13-8-14(2)20-17(23)10-19(28-18(20)9-13)21(24)22(11-16-4-3-6-27-16)15-5-7-29(25,26)12-15/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3 |
Clave InChI |
BITBHOGJJJDLPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11388215.png)
![2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11388220.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388227.png)

![6-(4-ethylphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388236.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11388240.png)
![methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11388245.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11388254.png)
![2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11388255.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B11388262.png)
![N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11388264.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11388265.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11388271.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11388272.png)
